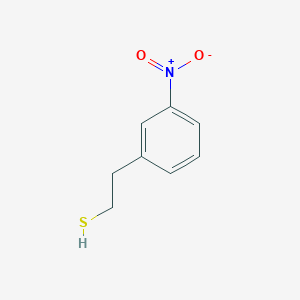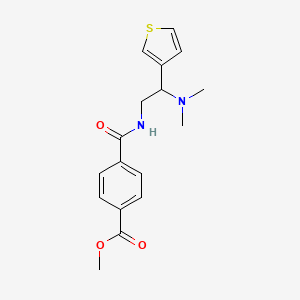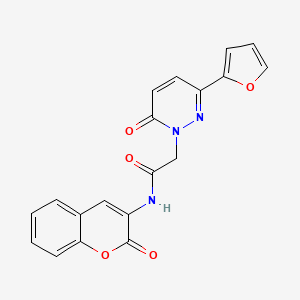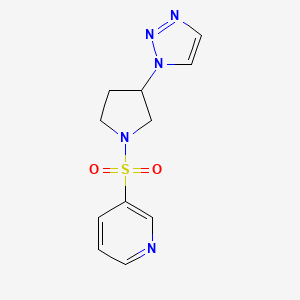![molecular formula C17H19ClN4O B2900508 (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415571-46-7](/img/structure/B2900508.png)
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as CP-466722, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mechanism of Action
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a small molecule inhibitor that targets the protein kinase CK1δ. CK1δ is involved in various cellular processes, including cell cycle regulation, DNA damage response, and circadian rhythm. This compound binds to CK1δ and inhibits its activity, leading to downstream effects on cellular processes. The exact mechanism of action of this compound is still being studied, but it is thought to involve the regulation of protein stability and localization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different scientific research applications. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, this compound has been shown to improve synaptic plasticity and reduce neuroinflammation. In cardiovascular disease, this compound has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has several advantages for lab experiments, including its high potency, selectivity, and specificity for CK1δ. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a viable option for in vivo studies. However, this compound does have some limitations, including its potential off-target effects and the need for further optimization to improve its efficacy and safety.
Future Directions
For (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone research include the development of more potent and selective inhibitors, investigation of its potential in other scientific research applications, and exploration of its mechanism of action.
Synthesis Methods
The synthesis of (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with 6-methylpyrimidin-4-amine to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
Scientific Research Applications
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to have potential in a variety of scientific research applications, including cancer research, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, this compound has been shown to reduce inflammation and improve cardiac function in animal models of heart failure.
properties
IUPAC Name |
(2-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-10-16(20-11-19-12)21-13-6-8-22(9-7-13)17(23)14-4-2-3-5-15(14)18/h2-5,10-11,13H,6-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJLQRVHZQLACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2900427.png)
![3-{[(4-chlorophenyl)(methyl)amino]sulfonyl}-N-(3-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2900428.png)
![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)




![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)





![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)